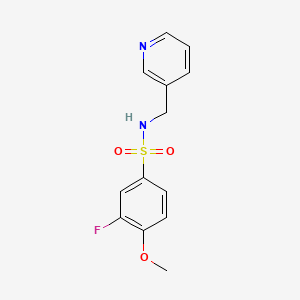![molecular formula C16H15N3O2S2 B5570801 3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)
3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex isoxazole derivatives, similar to the compound , involves multi-step reactions, starting from basic precursors to the final complex molecules. For example, the synthesis of related compounds might involve reactions such as 1,3-dipolar cycloadditions, cyclization reactions, and the use of catalysts to achieve the desired molecular framework (Rajanarendar, Karunakar, & Ramu, 2006).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including the one of interest, is characterized by the presence of an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This ring structure can significantly influence the chemical behavior and reactivity of the compound. Spectral and analytical data often support the elucidation of such complex structures (Rajanarendar, Karunakar, & Ramu, 2006).
Chemical Reactions and Properties
Isoxazole derivatives can participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and condensation reactions. The specific functional groups present in the molecule, such as the thienyl, thiazolyl, and isoxazole rings, contribute to its reactivity and the types of reactions it can undergo (Rajanarendar, Karunakar, & Ramu, 2006).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The compound 3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole is part of a broader class of isoxazoles, which are known for their diverse applications in chemical synthesis and potential biological activities. Research has shown that isoxazoles, including those with specific substituents like thienyl and thiazolyl groups, are valuable in synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry and material science.
For instance, studies on the metalation and electrophilic quenching of isoxazoles have highlighted the synthetic utility of these compounds in generating thioalkyl derivatives, which are significant in developing new chemical entities with potential biological activities (Balasubramaniam, Mirzaei, & Natale, 1990). Similarly, organometallic chemistry has explored the use of isoxazoles with transition metal complexes, indicating the versatility of isoxazoles in forming complex structures (Pannell, Lee, Párkányi, & Redfearn, 1975).
Catalysis and Ring Formation
Isoxazoles have also been instrumental in catalysis, particularly in palladium-catalyzed direct arylation processes. These reactions are pivotal in constructing carbon-carbon bonds, crucial in organic synthesis and pharmaceutical manufacturing. The ability of isoxazoles to undergo C3 and C4 arylations through CH bond activation opens pathways to synthesize complex molecules, highlighting the compound's role in advancing synthetic methodologies (Roger, Gottumukkala, & Doucet, 2010).
Antiviral and Antimicrobial Applications
Beyond synthetic applications, specific isoxazoles have been investigated for their biological activities. For example, the in vitro antiviral activity of a novel orally bioavailable inhibitor of human rhinovirus 3C protease, which is structurally related to isoxazoles, has been demonstrated, suggesting potential therapeutic applications (Patick et al., 2005). Additionally, the antimicrobial activities of triazole derivatives starting from isonicotinic acid hydrazide, which can be linked to the chemical reactivity of isoxazole derivatives, have been evaluated, further indicating the compound's relevance in drug discovery (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Propiedades
IUPAC Name |
[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-10-8-13(21-18-10)12-4-2-6-19(12)16(20)11-9-23-15(17-11)14-5-3-7-22-14/h3,5,7-9,12H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDCASCLPNARTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C3=CSC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)
![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)
![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)
![2-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5570766.png)
![1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide](/img/structure/B5570769.png)
![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)
![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)
![2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)
![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)
